Cas no 82957-07-1 (3-carbamimidamidobenzoic acid)

3-Carbamimidamidobenzoic acid is a benzoic acid derivative featuring a carbamimidamide functional group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional reactivity, combining both carboxylic acid and amidine moieties. The amidine group offers nucleophilic character, while the carboxylic acid provides versatility for further derivatization, making it a valuable intermediate in the design of bioactive molecules. Its structural properties may facilitate applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s purity and stability under standard conditions ensure reliable performance in synthetic workflows.
3-carbamimidamidobenzoic acid structure
3-carbamimidamidobenzoic acid structure
商品名:3-carbamimidamidobenzoic acid
CAS番号:82957-07-1
MF:C8H9N3O2
メガワット:179.17596
MDL:MFCD20638418
CID:679884
PubChem ID:69893115

3-carbamimidamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 3-[(aminoiminomethyl)amino]-
    • 3-(hydrazinylmethylideneamino)benzoic acid
    • 3-carbamimidamidobenzoic acid
    • 3-[(aminoiminomethyl)amino]benzoic acid
    • 3-[(E)-(Hydrazinylmethylidene)amino]benzoic acid
    • DTXSID80741484
    • 82957-07-1
    • BMPGPHRIAPPJPW-UHFFFAOYSA-N
    • SCHEMBL6777725
    • MDL: MFCD20638418
    • インチ: InChI=1S/C8H9N3O2/c9-11-5-10-7-3-1-2-6(4-7)8(12)13/h1-5H,9H2,(H,10,11)(H,12,13)
    • InChIKey: BMPGPHRIAPPJPW-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)N=CNN)C(=O)O

計算された属性

  • せいみつぶんしりょう: 179.069476538g/mol
  • どういたいしつりょう: 179.069476538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.1
  • トポロジー分子極性表面積: 87.7Ų

3-carbamimidamidobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-307664-1.0g
3-carbamimidamidobenzoic acid
82957-07-1
1.0g
$0.0 2023-02-26
Enamine
EN300-307664-1g
3-carbamimidamidobenzoic acid
82957-07-1
1g
$0.0 2023-09-05

3-carbamimidamidobenzoic acid 関連文献

Related Articles

3-carbamimidamidobenzoic acidに関する追加情報

Introduction to 3-carbamimidamidobenzoic acid (CAS No. 82957-07-1) and Its Emerging Applications in Chemical Biology and Medicine

3-carbamimidamidobenzoic acid, identified by the Chemical Abstracts Service registry number 82957-07-1, is a versatile organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This benzoic acid derivative features a unique structural motif—a carbamimidamide group—positioned at the 3-position of the benzene ring. The presence of this functional moiety imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents and biochemical probes.

The structure-activity relationship (SAR) of 3-carbamimidamidobenzoic acid has been extensively studied, particularly in the context of its potential as an intermediate in drug synthesis. Researchers have explored its derivatives to modulate bioactivity, with promising results in inhibiting various enzymatic targets. For instance, modifications to the carbamimidamide moiety have been shown to enhance binding affinity to proteases and kinases, which are critical targets in oncology and inflammatory diseases. Recent advances in computational chemistry have further accelerated the design of optimized analogs, leveraging machine learning models to predict optimal pharmacokinetic profiles.

One of the most compelling aspects of 3-carbamimidamidobenzoic acid is its utility as a building block for more complex molecules. In medicinal chemistry, it serves as a precursor for synthesizing inhibitors of polyphenol oxidases, which play a role in oxidative stress-related pathologies. Additionally, its benzoic acid core is well-documented for its antimicrobial properties, making it a candidate for developing next-generation antibiotics. The integration of 3-carbamimidamidobenzoic acid into drug candidates has been particularly noteworthy in addressing resistant bacterial strains, where traditional antibiotics have demonstrated limited efficacy.

In the realm of chemical biology, 3-carbamimidamidobenzoic acid has been employed as a tool compound for studying enzyme mechanisms. Its ability to act as a substrate or inhibitor provides insights into metabolic pathways and disease biomarkers. Notably, researchers have utilized this compound to investigate the role of benzoic acid derivatives in xenobiotic metabolism, uncovering novel interactions between cytochrome P450 enzymes and small-molecule ligands. These findings are particularly relevant in personalized medicine, where understanding individual metabolic variations can guide tailored therapeutic strategies.

The synthesis of 3-carbamimidamidobenzoic acid (CAS No. 82957-07-1) typically involves multi-step organic reactions, starting from commercially available benzoic acid precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques align with modern green chemistry principles, minimizing waste and improving atom economy—a critical consideration in large-scale pharmaceutical production.

Recent publications highlight the application of 3-carbamimidamidobenzoic acid in designing metal-organic frameworks (MOFs) with pharmaceutical relevance. The carbamimidamide group’s ability to coordinate with transition metals has enabled the creation of porous materials capable of encapsulating bioactive molecules. Such MOFs show promise in controlled drug delivery systems, where precise release kinetics can enhance therapeutic efficacy while reducing side effects. This interdisciplinary approach merges organic synthesis with materials science, opening new avenues for innovation.

The pharmacological profile of 3-carbamimidamidobenzoic acid derivatives continues to evolve with emerging research findings. Studies indicate that certain analogs exhibit anti-inflammatory properties by modulating cytokine production pathways. This makes them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, preclinical trials have demonstrated potential neuroprotective effects when tested against models of neurodegenerative disorders like Alzheimer’s disease.

Regulatory considerations play a crucial role in advancing compounds like 3-carbamimidamidobenzoic acid into clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized derivatives meet stringent quality standards before entering human trials. Collaborative efforts between academic institutions and pharmaceutical companies are fostering an environment where innovative drug candidates can be rapidly translated from bench to market.

The future prospects for 3-carbamimidamidobenzoic acid are bright, driven by ongoing research into its pharmacological applications and synthetic modifications. As computational methods improve and high-throughput screening becomes more efficient, the discovery pipeline for new derivatives will accelerate significantly. This compound exemplifies how foundational molecules can serve as springboards for therapeutic innovation across multiple disease domains.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司